N-Dodecanoyl-4-aminobutyric acid
Description
Properties
CAS No. |
52558-70-0 |
|---|---|
Molecular Formula |
C16H31NO3 |
Molecular Weight |
285.42 g/mol |
IUPAC Name |
4-(dodecanoylamino)butanoic acid |
InChI |
InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-12-15(18)17-14-11-13-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
BIXOTZHITGYMGF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCC(=O)O |
Other CAS No. |
52558-70-0 |
Synonyms |
N-dodecanoyl-4-aminobutyric acid N-dodecanoyl-GABA |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs of 4-Aminobutyric Acid
(a) N-Methyl-4-aminobutyric Acid (CAS RN: 1119-48-8)
- Molecular Formula: C₅H₁₁NO₂
- Substituent: Methyl group on the amino nitrogen.
- Key Differences: Smaller molecular weight (117.15 g/mol vs. 285.43 g/mol for N-Dodecanoyl-4-aminobutyric acid) and higher water solubility due to reduced hydrophobicity.
- Applications : Investigated as a GABA receptor ligand or neurotransmitter analog in neurological research .
(b) D(-)-2-Aminobutyric Acid (CAS RN: 2623-91-8)
Deuterated Derivatives
Deuterated analogs of 4-aminobutyric acid are critical for isotopic labeling in metabolic tracing or NMR spectroscopy:
- 4-Aminobutyric-2,2,3,3,4,4-d6 Acid (CAS RN: 49120-66): Molecular Weight: 109.15 g/mol. Deuterium Content: 99 atom% D. Price: JPY 79,200 for 100 mg, indicating its specialized use in high-precision studies .
- 4-Aminobutyric-4,4-d2 Acid (CAS RN: 49136-15): Molecular Weight: 105.13 g/mol. Deuterium Content: 98 atom% D. Price: JPY 70,400 for 100 mg .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Substituent | Price (JPY) | Key Applications |
|---|---|---|---|---|---|---|
| This compound | 52558-70-0 | C₁₆H₃₁NO₃ | 285.43 | Dodecanoyl (C12) chain | N/A | Drug delivery, surfactants |
| N-Methyl-4-aminobutyric acid | 1119-48-8 | C₅H₁₁NO₂ | 117.15 | Methyl group | N/A | Neurochemical research |
| D(-)-2-Aminobutyric acid | 2623-91-8 | C₄H₉NO₂ | 103.11 | β-amino isomer | 18,700/5g | Bulk biochemical applications |
| 4-Aminobutyric-4,4-d2 acid | 49136-15 | C₄H₇D₂NO₂ | 105.13 | Deuterium at C4 | 70,400/100mg | Isotopic labeling studies |
Research Implications and Key Findings
Lipophilicity and Bioavailability: The dodecanoyl chain in this compound enhances membrane permeability compared to hydrophilic analogs like N-Methyl-4-aminobutyric acid, making it suitable for lipid-based drug formulations .
Cost and Accessibility : Deuterated derivatives command premium pricing (e.g., JPY 79,200/100mg for 99 atom% D) due to their niche applications in advanced spectroscopic or metabolic studies .
Structural Isomerism: Positional isomers (e.g., 2- vs. 4-aminobutyric acid) exhibit divergent biological activities, emphasizing the importance of stereochemistry in receptor interactions .
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